![molecular formula C11H13N3 B10793599 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793599.png)
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrolidine under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in forming the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of solvents and reaction conditions that minimize by-products is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrolopyridine N-oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Activities
The pharmacological potential of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has been investigated for various therapeutic applications:
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
- Anticancer Properties : The compound has been reported to possess anticancer activity. For instance, modifications of pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy against various cancer cell lines .
- Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives can significantly reduce pain and inflammation, suggesting potential use in pain management therapies .
Synthesis and Structural Modifications
Various synthetic routes have been developed to create derivatives of this compound with enhanced biological activity:
- Cross-Coupling Reactions : Techniques such as Suzuki coupling have been employed to modify the compound's structure for improved pharmacological profiles .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that specific modifications increased cytotoxicity against breast and lung cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Another heterocyclic compound with a pyrrolidine ring fused to a pyrimidine structure.
3-(2-pyrrolidinyl)pyridine: A compound with a similar pyrrolidine-pyridine structure.
2-pyrrolidone: A simpler pyrrolidine derivative with a lactam structure.
Uniqueness
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion of pyrrolidine and pyrrolopyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Biological Activity
2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine moiety fused to a pyrrolo[2,3-b]pyridine structure, which contributes to its unique biological activities. The compound is of interest due to its potential applications in treating various diseases, particularly those mediated by specific kinases.
Property | Value |
---|---|
Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI Key | HEKMJEFECZLOIX-UHFFFAOYSA-N |
CAS Number | 1151768-87-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as an inhibitor of SGK-1 kinase, which plays a crucial role in multiple signaling pathways related to cell growth and survival. By inhibiting SGK-1, this compound may have therapeutic effects in conditions such as cancer and metabolic disorders .
Case Studies and Research Findings
- Inhibition of SGK-1 Kinase : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine effectively inhibit SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in cancer models, suggesting potential applications in oncology .
- Neuroprotective Effects : Research indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, indicating a potential role in developing new antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
Pyrrolidine | Basic amine properties | Lacks the fused pyridine structure |
Pyrrolopyridine | Moderate enzyme inhibition | Fused pyridine ring |
1H-Pyrazolo[3,4-d]pyrimidine | CDK8 inhibition | Distinct scaffold structure |
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14) |
InChI Key |
KOWVUSHBSAGCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
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